molecular formula C19H22N6O2 B2665314 (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1211702-25-8

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

カタログ番号: B2665314
CAS番号: 1211702-25-8
分子量: 366.425
InChIキー: FNOVMVFQXPFKSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of bioactive molecules derived from the combination of oxadiazole and triazole moieties. Both structural units are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound's molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of approximately 300.36 g/mol. The structural characteristics include:

  • Piperidine ring : A six-membered ring containing nitrogen that often enhances biological activity.
  • Oxadiazole moiety : Known for its role in drug discovery due to its ability to mimic bioisosteres.
  • Triazole ring : Frequently associated with antifungal and anticancer properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties through various mechanisms. For instance:

  • Mechanism of Action : The oxadiazole scaffold has shown to inhibit key enzymes involved in cancer cell proliferation. Studies have reported that derivatives can act as inhibitors of histone deacetylase (HDAC), which is crucial in regulating gene expression related to cancer progression .
  • Case Studies : In vitro studies demonstrated that compounds similar to the target molecule exhibit IC50 values in the micromolar range against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) .
    CompoundCell LineIC50 (µM)
    Compound AHeLa10.5
    Compound BMCF78.3
    Target CompoundHCT1166.0

Anti-inflammatory Activity

The compound also displays potential anti-inflammatory effects:

  • Inhibition of COX Enzymes : Oxadiazoles have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. The target compound's structure suggests it may similarly inhibit COX-1 and COX-2 .
  • Research Findings : In a study evaluating various oxadiazole derivatives, some exhibited IC50 values less than 10 µM against COX enzymes, indicating strong anti-inflammatory potential .

Mechanistic Insights

The biological activity of the target compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The presence of the oxadiazole ring allows for interactions with enzymes such as HDAC and COX, leading to the modulation of inflammatory pathways and cancer cell proliferation .
  • Receptor Binding : The triazole component may enhance binding affinity to specific receptors involved in tumor growth and inflammation .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as promising anticancer agents. The oxadiazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Compounds containing oxadiazole rings have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth. For instance, studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values ranging from 0.275 µM to 0.417 µM, indicating their potency compared to standard chemotherapeutics .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Thymidine Phosphorylase Inhibition : Some derivatives have demonstrated 6–9 times more thymidine phosphorylase inhibitory action compared to reference drugs. Such inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity:

Structural Feature Effect on Activity
Isopropyl groupEnhances lipophilicity and cellular uptake
Piperidine ringContributes to receptor binding affinity
Triazole moietyImparts additional biological activity against specific targets

Research indicates that modifications to these structural components can significantly influence the pharmacological profile of the compound .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of the compound and evaluated their anticancer activity using an MTT cytotoxicity assay. The results indicated that specific substitutions on the triazole ring enhanced the anticancer properties significantly:

  • Example Derivative : A derivative with a methoxy substitution showed improved activity against MCF7 cells with an IC50 value of 0.275 µM, demonstrating nearly double the potency compared to conventional drugs like erlotinib .

Clinical Implications

The clinical implications of these findings suggest that compounds like (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone could be developed into effective therapeutic agents for treating resistant forms of cancer.

特性

IUPAC Name

(2-phenyltriazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13(2)17-21-22-18(27-17)14-8-10-24(11-9-14)19(26)16-12-20-25(23-16)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOVMVFQXPFKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。